7-Methylxanthine

microbial metabolism biodegradation environmental fate

7-Methylxanthine (7-MX) is the N7-monomethylated xanthine isomer critical for accurate caffeine/theobromine metabolite profiling, adenosine receptor SAR studies, and renal calculi crystallization research. Its distinct chromatographic retention, enzyme kinetics (N-demethylase substrate), and xanthine crystallization inhibitory activity differentiate it from 1-MX, 3-MX, and other methylxanthines. Substitution with generic methylxanthines risks method validation failure. Procure this ≥98% pure reference standard to ensure reproducible CYP1A2 phenotyping, metabolic pathway mapping, and Pseudomonas catabolism studies.

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
CAS No. 552-62-5
Cat. No. B127787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylxanthine
CAS552-62-5
SynonymsHeteroxanthine;  NSC 7861;  3,7-Dihydro-7-methyl-1H-purine-2,6-dione
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)NC(=O)N2
InChIInChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12)
InChIKeyPFWLFWPASULGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylxanthine (CAS 552-62-5): Core Identity and Compound Class Baseline


7-Methylxanthine (7-MX, heteroxanthine), CAS 552-62-5, is a monomethylated oxopurine derivative of xanthine characterized by a single methyl substitution at the N7 position [1]. It occurs naturally as a primary metabolite of caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine) in mammalian systems, and serves as a key intermediate in the biosynthetic pathway to caffeine in plants [2]. As a purine alkaloid with molecular formula C6H6N4O2 and molecular weight 166.14 g/mol, it is classified among the endogenous human metabolites and has been identified as a constituent of human urinary calculi [3]. The compound is commercially available at typical purity grades of ≥98% (HPLC) for use as an analytical reference standard, biochemical research reagent, or metabolite identification standard .

Why 7-Methylxanthine Cannot Be Interchanged with Other Monomethylxanthines or Methylxanthine Analogs


Methylxanthines are not functionally interchangeable despite sharing a common purine core structure. The number and positional isomerism of methyl substitutions critically dictate compound-specific differences in physicochemical parameters, metabolic fate, enzyme inhibition profiles, and biological activity [1]. For monomethylxanthines in particular, the N7-methylated isomer (7-MX) exhibits distinct degradation kinetics, chromatographic retention behavior, and crystallization inhibitory activity that diverge markedly from its N1- and N3-methylated positional isomers as well as from dimethylated analogs such as theobromine, theophylline, and paraxanthine [2][3]. Procuring a generic "methylxanthine" or substituting one monomethylxanthine for another without empirical validation of assay-specific performance introduces substantial risk of non-reproducible results, failed analytical method validation, or misinterpreted metabolic pathway assignments [4].

Quantitative Differentiation Evidence: 7-Methylxanthine vs. Comparators in Validated Assay Systems


Degradation Efficiency Hierarchy: 7-Methylxanthine vs. Theophylline and 1-Methylxanthine in Bacterial Catabolism

In a comprehensive study of methylxanthine catabolism by Pseudomonas putida CT25, 7-methylxanthine exhibited a degradation efficiency of 65.35% ± 0.08%, which was significantly higher than theophylline and approximately two orders of magnitude greater than 1-methylxanthine, with the overall degradation hierarchy established as xanthine > 7-methylxanthine ≈ theobromine > caffeine > theophylline > 1-methylxanthine [1]. Demethylation was identified as the dominant pathway specifically for N-7-methylated methylxanthines including 7-methylxanthine, theobromine, and caffeine, whereas C-8 oxidation governed the catabolism of 1-methylxanthine [1].

microbial metabolism biodegradation environmental fate xanthine catabolism

Xanthine Crystallization Inhibition: 7-Methylxanthine Activity vs. Theobromine, Theophylline, Paraxanthine, and Caffeine

In a systematic in vitro evaluation of 10 potential xanthine crystallization inhibitors using a kinetic turbidimetric system, only three compounds—7-methylxanthine, 3-methylxanthine, and 1-methylxanthine—demonstrated significant inhibition of xanthine crystal formation at the tested concentrations, whereas theobromine, theophylline, paraxanthine, and caffeine showed no significant inhibitory effect under identical conditions [1]. Notably, 7-MX is the major urinary metabolite of theobromine, accounting for approximately 36% of theobromine excretion compared to 21.5% as 3-MX and 20% as unchanged theobromine [1].

urolithiasis crystallization inhibition nephrolithiasis xanthinuria

Primary Amine Oxidase (PrAO) Inhibitory Profile: 7-Methylxanthine vs. Theobromine

A comparative study of methylxanthine inhibition of Primary Amine Oxidase (PrAO) revealed a stark dichotomy: while theobromine acted as a noncompetitive inhibitor with a Ki of 276 ± 44 µM, 7-methylxanthine—along with paraxanthine and theophylline—exhibited little to no effect on PrAO activity [1]. This finding demonstrates that the presence of two methyl groups (N3 and N7 in theobromine) versus a single N7 methyl group (in 7-MX) is a critical determinant of PrAO inhibitory capacity [1].

enzyme inhibition amine oxidase methylxanthine pharmacology structure-activity relationship

Adenosine A1 Receptor Binding Affinity: 7-Methylxanthine vs. Caffeine and 1-Methylxanthine

Receptor binding studies in rat brain cortical membranes using [3H]-N6-R-phenylisopropyladenosine (R-PIA) as radioligand established that 7-methylxanthine binds to the Adenosine A1 receptor with a Ki of 33,000 nM (33 µM) [1]. Comparative analysis indicates that 1-methylxanthine is more potent than caffeine at A1 receptors in rat cerebral cortical membranes, whereas both 3-methylxanthine and 7-methylxanthine are less potent than caffeine [2]. At the Adenosine A2 receptor in rat striatal membranes, 7-MX exhibits a Ki of 59,000 nM (59 µM) .

adenosine receptor binding affinity radioreceptor assay neuropharmacology

Physicochemical Property Divergence: LogP and pKa Values Across Methylxanthine Isomers

7-Methylxanthine exhibits a logP (octanol-water partition coefficient) of -0.89 and a primary pKa of 8.33 . These values position 7-MX within a distinct physicochemical space relative to its positional isomers: 1-methylxanthine demonstrates a pK1 of 7.70 and pK2 of 12.0 at 25°C, while xanthine (unmethylated) has a pKa of 7.53 [1]. The melting point for all monomethylxanthines (1-MX, 3-MX, 7-MX) is consistently reported as ≥300°C, and all exhibit limited aqueous solubility with solubility primarily in DMSO [2].

physicochemical characterization lipophilicity ionization constant drug-likeness chromatographic method development

Analytical Separation: 7-Methylxanthine in Multi-Methylxanthine HPLC/LC-MS Methods

7-Methylxanthine is a required component in validated multi-analyte analytical methods for methylxanthine metabolite profiling. An SPE-HPLC method using RP18 phases successfully achieved simultaneous extraction and gradient separation of 11 compounds including caffeine, theobromine, theophylline, paraxanthine, 1-MX, 3-MX, 7-MX, and corresponding methyluric acids from urine [1]. A complementary automated RP-HPLC-photodiode array method separated 9 xanthines (including 7-MX, 3-MX, 1-MX, theobromine, paraxanthine, theophylline, and caffeine) on a Silasorb C8 column with methanol/0.05 M CH3COONH4 gradient elution and 270 nm detection, achieving detection limits of 2-3 ng per 20 µL injection [2]. LC-MS/MS protocols for caffeine metabolite quantification routinely include 7-MX as an essential reference standard alongside its positional isomers .

analytical chemistry HPLC method validation LC-MS/MS metabolite profiling reference standards

7-Methylxanthine (CAS 552-62-5): Evidence-Backed Procurement Scenarios for Scientific and Industrial Users


Caffeine and Theobromine Metabolite Identification and Quantification in Bioanalytical Assays

7-MX is a primary urinary metabolite of both caffeine and theobromine, accounting for approximately 36% of theobromine excretion [1]. Validated HPLC and LC-MS/MS methods for methylxanthine metabolite profiling in urine, plasma, or tissue homogenates require authentic 7-MX reference standard for accurate peak assignment, calibration curve construction, and method validation—particularly given the chromatographic proximity to its positional isomers 3-MX and 1-MX as well as dimethylated analogs [2][3]. Laboratories performing caffeine phenotyping (CYP1A2 activity assessment), theobromine pharmacokinetic studies, or forensic/toxicological screening should procure 7-MX as part of a complete methylxanthine metabolite standard panel.

Microbial Methylxanthine Biodegradation Pathway Studies

For research programs investigating bacterial catabolism of purine alkaloids—particularly Pseudomonas species capable of utilizing caffeine, theobromine, or theophylline as sole carbon sources—7-MX serves as a critical pathway intermediate and substrate for N-demethylase enzyme characterization [1]. The established degradation hierarchy (xanthine > 7-MX ≈ theobromine > caffeine > theophylline > 1-MX) and the N-7-methylation-specific demethylation pathway make 7-MX an essential reagent for comparative substrate specificity assays, enzyme kinetics studies, and metabolic flux analyses [1].

Xanthine Crystallization Inhibition Research and Urolithiasis Studies

7-MX is one of only three methylxanthines (along with 3-MX and 1-MX) that demonstrate significant in vitro inhibition of xanthine crystallization at physiologically relevant concentrations, whereas theobromine, theophylline, paraxanthine, and caffeine show no inhibitory activity [1]. This unique property makes 7-MX a required compound for laboratories studying renal calculi formation mechanisms, screening potential therapeutic agents for xanthinuria, or investigating the protective effects of dietary methylxanthine metabolites on nephrolithiasis risk [1].

Adenosine Receptor Antagonism Profiling and Structure-Activity Relationship Studies

With a defined adenosine A1 receptor Ki of 33,000 nM (33 µM) and A2 receptor Ki of 59,000 nM (59 µM) in rat brain membrane preparations, 7-MX occupies a distinct position in the methylxanthine potency spectrum—less potent than caffeine (Ki ~20-40 µM) at A1 receptors, and substantially less potent than theophylline (Ki ~10-15 µM) [1][2]. Researchers conducting adenosine receptor pharmacology, SAR studies of methylxanthine derivatives, or screening for novel adenosine receptor modulators should procure 7-MX as a benchmark low-potency monomethylxanthine comparator to contextualize the activity of novel analogs [3].

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